Ethyl elaidate

Physicochemical Characterization Lipid Formulation Phase Behavior

Ethyl elaidate (CAS 6114-18-7), also known as elaidic acid ethyl ester, is the ethyl ester of the trans-monounsaturated fatty acid elaidic acid (18:1 trans-Δ9). It is a long-chain fatty acid ester with the molecular formula C20H38O2 and a molecular weight of 310.51 g/mol.

Molecular Formula C20H38O2
Molecular Weight 310.5 g/mol
CAS No. 6114-18-7
Cat. No. B153825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl elaidate
CAS6114-18-7
Synonyms(9E)-9-Octadecenoic Acid Ethyl Ester;  (E)-9-Octadecenoic Acid Ethyl Ester;  (E)-9-Octadecenoic acid ethyl ester;  Ethyl E-octadec-9-enoate;  Ethyl elaidate;  Ethyl trans-9-octadecenoate
Molecular FormulaC20H38O2
Molecular Weight310.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC
InChIInChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h11-12H,3-10,13-19H2,1-2H3/b12-11+
InChIKeyLVGKNOAMLMIIKO-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ethyl Elaidate (CAS 6114-18-7) Product Information and Baseline Specifications for Procurement


Ethyl elaidate (CAS 6114-18-7), also known as elaidic acid ethyl ester, is the ethyl ester of the trans-monounsaturated fatty acid elaidic acid (18:1 trans-Δ9) [1]. It is a long-chain fatty acid ester with the molecular formula C20H38O2 and a molecular weight of 310.51 g/mol [2]. This compound is a colorless to pale yellow liquid at room temperature, exhibiting typical fatty acid ester properties including low water solubility and high solubility in organic solvents . As a trans-fatty acid derivative, it serves as a critical analytical standard and research tool for investigating the distinct biological and physicochemical impacts of trans versus cis unsaturation in lipid systems [3].

Why Ethyl Elaidate Cannot Be Substituted by Generic Fatty Acid Esters in Critical Research Applications


Ethyl elaidate cannot be simply substituted by its more common cis-isomer, ethyl oleate, or by other fatty acid esters, due to profound differences in molecular geometry that dictate distinct physicochemical properties and biological fates. The trans-double bond configuration of ethyl elaidate confers a linear, rod-like molecular shape, enabling tighter intermolecular packing and resulting in a significantly higher melting point compared to its 'kinked' cis-analog [1]. This fundamental difference in physical state at a given temperature directly impacts formulation behavior and analytical separation. Furthermore, the trans geometry is specifically recognized (or misrecognized) by key metabolic enzymes, leading to divergent incorporation into cellular lipids, altered enzyme inhibition profiles, and distinct metabolic outcomes that cannot be replicated by cis-unsaturated or saturated fatty acid esters [2][3].

Quantitative Evidence for Selecting Ethyl Elaidate Over Analogs: A Comparator-Based Guide


Melting Point Differentiation: Ethyl Elaidate vs. Ethyl Oleate

The trans double bond of ethyl elaidate results in a drastically higher melting point compared to its cis-isomer, ethyl oleate. This difference is critical for applications where solid versus liquid physical state at ambient or sub-ambient temperatures matters [1].

Physicochemical Characterization Lipid Formulation Phase Behavior

Differential Hepatic Lipid Distribution and Metabolism: Ethyl Elaidate vs. Ethyl Oleate in Vivo

In an in vivo study comparing diets containing ethyl elaidate or ethyl oleate, the trans isomer (ethyl elaidate) led to a distinct pattern of radiolabel incorporation into liver lipid classes. Unlike ethyl oleate, ethyl elaidate feeding resulted in high labeling not only of triacylglycerols but also of phospholipids, monoacylglycerols, and cholesterol esters [1][2].

Lipid Metabolism In Vivo Tracer Studies Nutritional Biochemistry

Potent and Selective Inhibition of Δ5 Desaturase: Ethyl Elaidate vs. Other Fatty Acids

Elaidate is a potent and selective inhibitor of the fatty acyl Δ5 desaturase enzyme, a key step in the biosynthesis of highly unsaturated fatty acids like arachidonic acid. This inhibitory effect is not shared by other closely related fatty acids, including its cis-isomer and another trans isomer [1].

Enzymology Lipidomics Polyunsaturated Fatty Acid Synthesis

Induction of Fatty Alcohol Accumulation: A Unique Metabolic Signature of Ethyl Elaidate

Supplementation of cultured cells with ethyl elaidate induces the accumulation of free fatty alcohols, a unique metabolic phenotype not observed with supplementation of cis-unsaturated or saturated fatty acid esters like ethyl oleate or ethyl stearate [1].

Cellular Metabolism Lipidomics Trans Fatty Acid Toxicity

Primary Research and Industrial Application Scenarios for Ethyl Elaidate (CAS 6114-18-7)


Analytical Standard for GC-MS and Lipidomics to Distinguish cis/trans Isomers

Ethyl elaidate is an essential certified reference material for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods aimed at the accurate identification and quantification of fatty acid ethyl esters in complex biological, food, and environmental samples. Its distinct retention index and unique mass spectral fragmentation pattern, including prominent ions from the ethyl group and the trans double bond, allow for unequivocal differentiation from its co-eluting cis-isomer, ethyl oleate, ensuring accurate cis/trans lipidomic profiling [1][2][3].

In Vitro and In Vivo Model for Trans Fatty Acid Metabolism and Toxicity

This compound is the definitive chemical tool for creating controlled experimental systems to study the specific biological effects of trans-monounsaturated fatty acids. As demonstrated in Section 3, ethyl elaidate elicits unique metabolic responses not seen with ethyl oleate or other saturated fats, including potent and selective Δ5 desaturase inhibition [4], distinct hepatic lipid distribution patterns [5], and induction of fatty alcohol synthesis [6]. These properties make it indispensable for research into the mechanisms of trans fat-induced lipotoxicity, metabolic syndrome, and cardiovascular disease.

Physicochemical Reference for Formulation and Material Science Studies

The large melting point difference (~37.8 °C) between ethyl elaidate (~5.8 °C) and ethyl oleate (-32 °C) [7] makes ethyl elaidate a key reference compound for studying the impact of molecular geometry (cis vs. trans) on the phase behavior, crystallization kinetics, and rheological properties of lipid-based formulations. It is used in research on structured lipids, emulsions, and coatings where the solid-liquid transition temperature is a critical performance parameter.

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